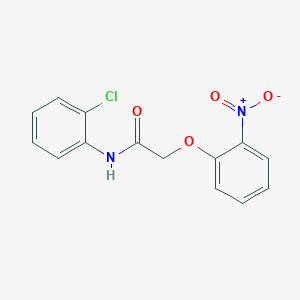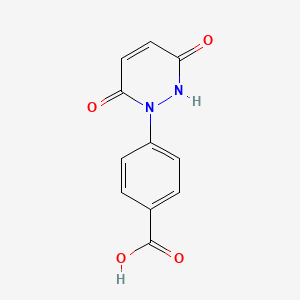![molecular formula C20H20FN3O B5574429 5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol CAS No. 371126-54-4](/img/structure/B5574429.png)
5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol is a useful research compound. Its molecular formula is C20H20FN3O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15904043 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solubility and Physicochemical Properties
The solubility of fluoroquinolones, including compounds similar to 5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol, is a critical factor in their antimicrobial efficacy. Studies show that these compounds exhibit zwitterionic behavior at physiological pH, impacting their solubility and, consequently, their bioavailability. The effect of variables like pH, temperature, and ionic strength on solubility has been extensively researched, providing insights into optimizing these drugs for therapeutic use (Ross & Riley, 1990).
Antibacterial Activity
The structural modifications of quinolone derivatives have been linked to their antibacterial potency. For instance, incorporating piperazine and fluorine into the quinoline ring enhances activity against both Gram-positive and Gram-negative bacteria. Novel syntheses of such derivatives have shown significant in vitro and in vivo activities, indicating their potential as powerful antibacterial agents (Inoue et al., 1994). The introduction of various piperazinyl substitutions at strategic positions on the quinolone scaffold has been particularly effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural diversity for overcoming resistance mechanisms (Patel, Patel, & Chauhan, 2007).
Electrochemical and Analytical Studies
Electrochemical methods have been employed to study the redox behavior of fluoroquinolones, including their synthetic precursors. These studies offer valuable insights into the compounds' stability, mechanism of action, and the development of analytical methods for their detection and quantification in biological matrices (Srinivasu et al., 1999).
Structure-Activity and Side-Effect Relationships
Understanding the structure-activity relationships (SAR) of fluoroquinolones has been crucial in enhancing their therapeutic index. Research has identified key structural features that maximize antibacterial efficacy while minimizing adverse effects. Modifications at positions C7 and C8, for example, have been shown to significantly affect the drugs' safety and effectiveness, guiding the design of safer and more potent derivatives (Domagala, 1994).
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates with fluoroquinolones has opened new avenues for the development of antimicrobial agents. These chelates exhibit unique physicochemical properties and enhanced antimicrobial activities, potentially offering new strategies for combating drug-resistant bacterial infections (Patel & Vohra, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of new pharmaceuticals often involves the synthesis and testing of complex organic molecules like “5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol”. Future research could involve further exploration of the compound’s biological activity, optimization of its synthesis process, and investigation of its pharmacokinetic properties .
Propriétés
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-16-4-6-17(7-5-16)24-12-10-23(11-13-24)14-15-3-8-19(25)20-18(15)2-1-9-22-20/h1-9,25H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDWXWDRBQKMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S*,5R*)-3-[3-(3-chloro-5-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5574349.png)

![ethyl 5-({[(2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5574373.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5574376.png)
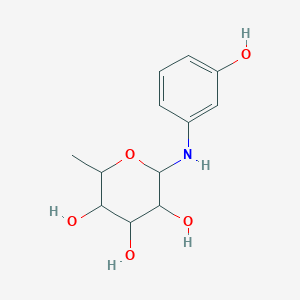
![2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5574385.png)
![5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5574387.png)
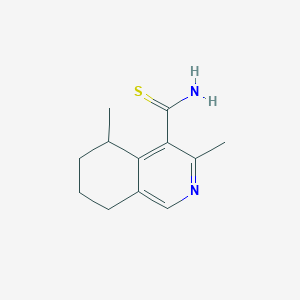
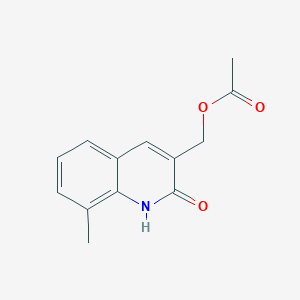
![7-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5574419.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5574432.png)
![5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5574435.png)
